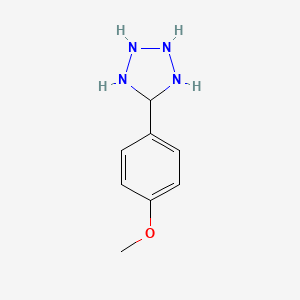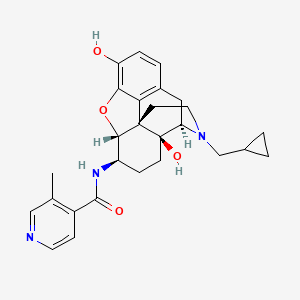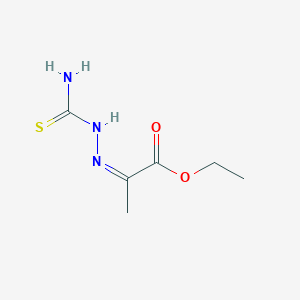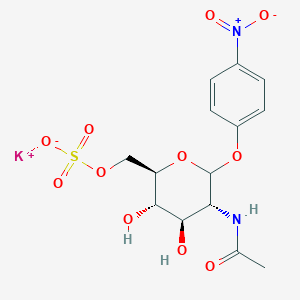![molecular formula C10H6BO2 B14759245 Naphtho[2,3-d]-1,3,2-dioxaborole CAS No. 269-42-1](/img/structure/B14759245.png)
Naphtho[2,3-d]-1,3,2-dioxaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,3-d]-1,3,2-dioxaborole is a heterocyclic compound that features a boron atom integrated into a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,3-d]-1,3,2-dioxaborole typically involves the reaction of naphthalene derivatives with boron-containing reagents. One common method includes the use of boronic acids or boronates in the presence of catalysts to facilitate the formation of the boron-oxygen bond. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent the hydrolysis of boron intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized catalysts and continuous flow processes to enhance yield and purity. The use of automated systems and real-time monitoring can ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-d]-1,3,2-dioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include boronic acids, borate esters, and substituted naphthalene derivatives. These products can be further utilized in organic synthesis and material science applications .
Scientific Research Applications
Naphtho[2,3-d]-1,3,2-dioxaborole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways.
Industry: It is utilized in the production of advanced materials, including fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of Naphtho[2,3-d]-1,3,2-dioxaborole involves its interaction with specific molecular targets, such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-d]thiazole-4,9-dione: This compound shares a similar naphthalene core but contains a sulfur atom instead of boron.
Naphtho[2,3-d]imidazole: Another related compound with an imidazole ring fused to the naphthalene system.
Naphtho[2,3-d]oxazole: Features an oxygen atom in the heterocyclic ring, offering different reactivity and properties.
Uniqueness
Naphtho[2,3-d]-1,3,2-dioxaborole is unique due to the presence of the boron atom, which imparts distinct chemical reactivity and potential for forming reversible covalent bonds. This makes it particularly valuable in applications requiring specific and reversible interactions, such as in drug design and materials science .
Properties
CAS No. |
269-42-1 |
|---|---|
Molecular Formula |
C10H6BO2 |
Molecular Weight |
168.97 g/mol |
InChI |
InChI=1S/C10H6BO2/c1-2-4-8-6-10-9(12-11-13-10)5-7(8)3-1/h1-6H |
InChI Key |
GNDSZBVEDVXJIA-UHFFFAOYSA-N |
Canonical SMILES |
[B]1OC2=CC3=CC=CC=C3C=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)



![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)




![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)

